molecular formula C7H12N2 B7763398 1,5-diethyl-1H-pyrazole

1,5-diethyl-1H-pyrazole

Cat. No.: B7763398
M. Wt: 124.18 g/mol
InChI Key: MJFHQVZSQGPXIW-UHFFFAOYSA-N
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Description

1,5-diethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agrochemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-diethyl-1H-pyrazole can be synthesized through various methods, including cyclocondensation reactions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction typically proceeds through the formation of a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclocondensation reactions using readily available starting materials. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and dihydropyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-diethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-diethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-diethyl-1H-pyrazole is unique due to the presence of ethyl groups at positions 1 and 5, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1,5-diethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-7-5-6-8-9(7)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFHQVZSQGPXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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